molecular formula C11H17N5O3 B2610053 8-(dimethylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876894-63-2

8-(dimethylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2610053
CAS No.: 876894-63-2
M. Wt: 267.289
InChI Key: ZOQJUANUSGBSTE-UHFFFAOYSA-N
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Description

8-(dimethylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C11H17N5O3 and its molecular weight is 267.289. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

A study by Khaliullin and Shabalina (2020) discussed an unusual reaction involving a similar purine derivative, where the expected product of a reaction with trisamine in dimethylformamide (DMF) was not obtained. Instead, a dimethylamino-substituted product was formed, demonstrating the compound's reactivity and potential for generating unexpected products under certain conditions (Khaliullin & Shabalina, 2020).

Structural Analysis

Karczmarzyk et al. (1995) reported on the crystal structure of a related compound, highlighting the planarity of the theophylline moiety and the stabilizing effects of intramolecular hydrogen bonds. This study provides insights into the conformational preferences of such compounds and their implications for binding and reactivity (Karczmarzyk et al., 1995).

Biological Activity

Chłoń-Rzepa et al. (2013) explored the pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione, investigating their affinity and activity towards serotonin receptors. This research is crucial for understanding the potential therapeutic applications of such compounds in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Enzymatic Oxidation Studies

Bergmann et al. (1961) examined the impact of mono- and dimethylamino substituents on the enzymatic oxidation of purines, providing valuable information on how such modifications can influence the metabolic fate and biological activity of purine derivatives (Bergmann et al., 1961).

Properties

IUPAC Name

8-(dimethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-6(17)5-16-7-8(12-10(16)14(2)3)15(4)11(19)13-9(7)18/h6,17H,5H2,1-4H3,(H,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQJUANUSGBSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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